molecular formula C18H12ClNO3 B12706646 4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione CAS No. 88556-40-5

4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione

Cat. No.: B12706646
CAS No.: 88556-40-5
M. Wt: 325.7 g/mol
InChI Key: USMJUDJWVYWYPM-UHFFFAOYSA-N
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Description

4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione is a complex organic compound that features a furan ring substituted with a chlorophenyl imino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a strong acid like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenyl and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione: Unique due to the presence of both a chlorophenyl imino group and a phenyl group on the furan ring.

    4-(1-((4-Chlorophenyl)imino)ethyl)-2,3-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a furan ring.

    4-(1-((4-Chlorophenyl)imino)ethyl)-5-methyl-2,3-furandione: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorophenyl imino group and the phenyl group on the furan ring makes it a versatile compound for various applications .

Properties

CAS No.

88556-40-5

Molecular Formula

C18H12ClNO3

Molecular Weight

325.7 g/mol

IUPAC Name

4-[N-(4-chlorophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione

InChI

InChI=1S/C18H12ClNO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

USMJUDJWVYWYPM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)C2=C(OC(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

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